2,2-Dibromocyclopropane-1-carbaldehyde
Overview
Description
2,2-Dibromocyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₄H₄Br₂O and a molecular weight of 227.88 g/mol . It is a cyclopropane derivative where two bromine atoms are attached to the same carbon atom, and an aldehyde group is attached to the adjacent carbon atom. This compound is known for its reactivity and is used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromocyclopropane-1-carbaldehyde can be synthesized through the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine in the presence of a catalyst under controlled conditions . The reaction typically requires a solvent such as carbon tetrachloride and is carried out at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the reactivity of bromine and the potential hazards associated with the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: 2,2-Dibromocyclopropane-1-carboxylic acid.
Reduction: 2,2-Dibromocyclopropane-1-methanol.
Scientific Research Applications
2,2-Dibromocyclopropane-1-carbaldehyde is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2,2-dibromocyclopropane-1-carbaldehyde involves its reactivity due to the presence of the strained cyclopropane ring and the electron-withdrawing bromine atoms. These features make the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorocyclopropane-1-carbaldehyde: Similar structure but with chlorine atoms instead of bromine.
2,2-Diiodocyclopropane-1-carbaldehyde: Similar structure but with iodine atoms instead of bromine.
Cyclopropane-1-carbaldehyde: Lacks the halogen atoms, making it less reactive.
Uniqueness
2,2-Dibromocyclopropane-1-carbaldehyde is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2,2-dibromocyclopropane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZVPAQYKKCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499423 | |
Record name | 2,2-Dibromocyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61782-63-6 | |
Record name | 2,2-Dibromocyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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